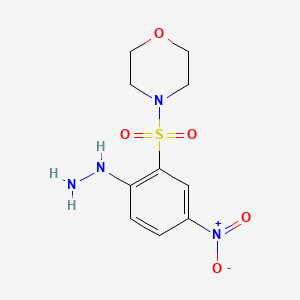

4-(2-Hydrazinyl-5-nitrobenzenesulfonyl)morpholine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of morpholine derivatives typically involves multi-step reactions that may include nucleophilic substitution, condensation, and cyclization processes. For example, a related morpholine derivative was synthesized from cyclopentanone oxime and 1-fluoro-4-nitrobenzene through steps including rearrangement, condensation, and nucleophilic substitution reactions, highlighting the complexity and versatility of synthetic routes in morpholine chemistry (Wang et al., 2016).

Molecular Structure Analysis

Molecular structure analysis of morpholine derivatives reveals the importance of X-ray crystallography and spectroscopic methods in determining the spatial arrangement of atoms within the molecule. For instance, structural characterization of a morpholine derivative was confirmed by single crystal X-ray diffraction studies, which provide essential information on the compound's geometry and electronic structure (Mamatha S.V et al., 2019).

Chemical Reactions and Properties

The reactivity of morpholine derivatives often involves their interaction with various reagents to form new chemical bonds or undergo transformation into other compounds. For example, the anodic oxidation of morpholine derivatives has been studied, revealing insights into their electrochemical behavior and potential for generating novel compounds through electron transfer processes (Sayo et al., 1983).

Physical Properties Analysis

Physical properties such as melting point, solubility, and crystalline structure are crucial for understanding the behavior of morpholine derivatives in different environments and applications. Research on the crystal structure of morpholinium salts, for example, provides valuable data on their solid-state properties and potential applications in materials science (Ishida et al., 2001).

Chemical Properties Analysis

The chemical properties of morpholine derivatives, including their acidity, basicity, and reactivity towards various chemical reagents, play a significant role in their application and functionalization. Studies on the synthesis and reactions of morpholinylpyrrolyl compounds, for example, highlight the versatility and potential of morpholine derivatives in synthesizing biologically active molecules and novel heterocyclic compounds (Zaki et al., 2014).

Wissenschaftliche Forschungsanwendungen

Anodic Oxidation in Sulfenamides

Methyl 2-nitrobenzenesulfenate was obtained through controlled potential electrolysis of N-(2-nitrophenylthio) amines, which included morpholine, indicating its utility in electrochemical reactions (Sayo, Yamada, & Michida, 1983).

Synthesis of Antimicrobial Agents

A study synthesized sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid. The resulting compounds showed significant antimicrobial activity, highlighting the role of morpholine derivatives in antibiotic synthesis (Janakiramudu et al., 2017).

Intermediate in Anticancer Drug Synthesis

3-Morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, a derivative of morpholine, is an important intermediate for synthesizing biologically active compounds, including small molecule anticancer drugs (Wang et al., 2016).

Antidiabetic Activity

β-Aminopropioamidoximes, functionalized with morpholine, demonstrated promising samples with significant in vitro α-glucosidase activity, indicating potential in antidiabetic drug development (Kayukova et al., 2022).

X-Ray Structural Studies

An X-ray structural study of the complex formed by 5-nitro-2-tosylaminobenzaldehyde di(morpholin-4-yl)aminal with carbon tetrachloride showed a unique intermolecular contact, indicating the utility of morpholine in crystallography and molecular structure research (Khrustalev et al., 1998).

Nickel and Zinc Complexes

Studies on nickel and zinc complexes with morpholine and tridentate Schiff base ligands showed formation of one- and two-dimensional supramolecular networks, demonstrating morpholine's role in the creation of complex molecular architectures (Chen et al., 2009).

Eigenschaften

IUPAC Name |

(2-morpholin-4-ylsulfonyl-4-nitrophenyl)hydrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O5S/c11-12-9-2-1-8(14(15)16)7-10(9)20(17,18)13-3-5-19-6-4-13/h1-2,7,12H,3-6,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYXUTXMHJVIGGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-(4-(4-nitrophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2491679.png)

![Methyl 2-[2-(4-acetylbenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2491685.png)

![N-(3,4-dichlorophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2491686.png)

![2-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2491689.png)

![5-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]thiophene-2-carboxylic acid](/img/structure/B2491701.png)